(R)-1-Boc-2-cyanopyrrolidine

Chiral Synthesis Enantiomeric Purity Optical Rotation

When synthesizing enantiomerically pure pharmaceuticals, using the incorrect stereoisomer can lead to inverted chirality and reduced potency. (R)-1-Boc-2-cyanopyrrolidine (CAS 228244-20-0) eliminates this risk with defined (R)-configuration at the pyrrolidine 2-position. • Optical rotation [α]D +105° (c=1, CHCl₃) confirms enantiomeric identity • Boc protecting group compatible with standard SPPS protocols • Solid state (mp 32-36°C) ensures accurate weighing for automated synthesis

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 228244-20-0
Cat. No. B1271963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-2-cyanopyrrolidine
CAS228244-20-0
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C#N
InChIInChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1
InChIKeyMDMSZBHMBCNYNO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Boc-2-cyanopyrrolidine: Identity and Procurement


(R)-1-Boc-2-cyanopyrrolidine is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a cyano group at the 2-position . It serves as a protected chiral intermediate in organic synthesis, particularly for constructing enantiomerically pure pharmaceuticals and bioactive molecules [1]. The compound exists as a single enantiomer (R-configuration) with specific optical rotation and is differentiated from its (S)-enantiomer (CAS 228244-04-0) and racemic mixtures by its stereochemistry and associated chiral properties .

Workflow Enantiopure chiral intermediate synthesis
Selection (R)-configuration with Boc protection, cyanopyrrolidine scaffold
Use Context Stereochemical control studies; pharmaceutical building block research

Why Generic Substitution Fails: Enantiomeric Purity of (R)-1-Boc-2-cyanopyrrolidine


Substitution of (R)-1-Boc-2-cyanopyrrolidine with the (S)-enantiomer, racemic mixture, or other chiral building blocks is not scientifically equivalent due to the strict stereochemical requirements of downstream pharmaceutical syntheses . The target compound's (R)-configuration imparts specific optical rotation ([α]D +105°) that directly influences the stereochemical outcome of subsequent reactions and, critically, the biological activity of final drug candidates . Use of the incorrect enantiomer can lead to inverted stereochemistry in drug molecules, potentially resulting in reduced potency, altered selectivity, or even antagonistic effects . Therefore, verifying enantiomeric identity and purity is essential for procurement decisions.

(S)-enantiomer Opposite optical rotation may invert product stereochemistry, altering downstream assay response context.
Racemic mixture Lacks defined enantiomeric excess; may compromise stereochemical control and require additional purification.
Generic '1-Boc-2-cyanopyrrolidine' Unspecified enantiomeric composition and lower typical purity may introduce impurity-driven side reactions.

Quantitative Evidence: (R)-1-Boc-2-cyanopyrrolidine vs. Analogs


Enantiomeric Purity and Optical Rotation

The specific optical rotation of (R)-1-Boc-2-cyanopyrrolidine is +105° (c=1 in chloroform), while the (S)-enantiomer exhibits -106° (c=1 in chloroform) . This 211° difference in specific rotation provides a direct, quantifiable metric for confirming enantiomeric identity and purity, critical for ensuring stereochemical fidelity in downstream syntheses.

Optical Rotation
Head-to-head
(R): +105° vs (S): -106° (c=1, CHCl₃)
Supports enantiomeric identity confirmation
Measured at 20°C; 211° absolute difference
Chiral Synthesis Enantiomeric Purity Optical Rotation

Chemical Purity Specifications

Commercial specifications for (R)-1-Boc-2-cyanopyrrolidine include a minimum purity of 98% by HPLC, with moisture content ≤0.5% [1]. In contrast, some generic '1-Boc-2-cyanopyrrolidine' listings report only 95% purity with unspecified enantiomeric composition , representing a 3% absolute purity difference that impacts reaction yield and impurity profiles.

Purity by HPLC
Reported
(R) ≥98% vs generic ~95%
Purity difference may impact reaction profiles
Vendor specifications; moisture ≤0.5% for (R)
Quality Control Purity Procurement

Synthetic Origin and Enantiomeric Integrity

(R)-1-Boc-2-cyanopyrrolidine is synthesized from Boc-D-proline, preserving the natural (R)-stereochemistry of the amino acid starting material [1]. The (S)-enantiomer is analogously derived from L-proline. This chiral pool approach ensures high enantiomeric excess, whereas racemic synthesis or enzymatic resolution of racemates yields lower enantiomeric purity .

Synthetic Origin
Class-level
Derived from Boc-D-proline (chiral pool)
Chiral pool synthesis may support high enantiomeric excess
Racemic synthesis yields 0% ee; data to verify
Synthesis Chiral Pool Stereochemistry

Physical State and Handling Characteristics

(R)-1-Boc-2-cyanopyrrolidine is a solid with melting point 33-36°C, while the racemic mixture (1-Boc-2-cyanopyrrolidine) is reported as a liquid at room temperature [1]. This difference in physical state affects storage, handling, and formulation in downstream processes.

Physical State
Reported
Solid, mp 33–36°C vs racemic liquid at RT
Phase difference may affect handling workflow
Ambient storage; solid may simplify weighing
Physical Properties Storage Handling

Optimal Application Scenarios


DPP-IV Inhibitor Analog Synthesis

When synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs that require a specific (R)-configuration at the pyrrolidine 2-position, (R)-1-Boc-2-cyanopyrrolidine provides the correct stereochemical starting point. Use of the (S)-enantiomer would yield the opposite stereoisomer, potentially reducing inhibitory potency [1]. The compound's high enantiomeric purity (implied by specific rotation +105°) ensures predictable stereochemical outcomes .

POP Inhibitor Development

(R)-1-Boc-2-cyanopyrrolidine serves as a key intermediate for constructing POP inhibitors where the (R)-stereochemistry is essential for binding affinity. The Boc protecting group allows selective deprotection and subsequent functionalization while maintaining the chiral integrity of the pyrrolidine core [2].

Solid-Phase Peptide Synthesis

The solid physical state (mp 33-36°C) of (R)-1-Boc-2-cyanopyrrolidine facilitates accurate weighing and handling in automated peptide synthesizers, compared to liquid racemic mixtures . The Boc group is compatible with standard solid-phase peptide synthesis protocols, enabling incorporation of the chiral pyrrolidine nitrile into peptide chains [3].

Application
Selection Property
Validation Focus
DPP-IV inhibitor analog synthesis research
(R)-configuration chiral intermediate
Stereochemical outcome consistency; enantiomeric purity review
POP inhibitor development studies
Boc-protected cyanopyrrolidine scaffold
Chiral integrity during deprotection and functionalization
Solid-phase peptide synthesis research
Solid physical state (mp 33–36°C)
Weighing and handling compatibility; Boc group stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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